molecular formula C6H8F3N B15311418 1-(Trifluoromethyl)-5-azaspiro[2.3]hexane

1-(Trifluoromethyl)-5-azaspiro[2.3]hexane

Cat. No.: B15311418
M. Wt: 151.13 g/mol
InChI Key: UNWWRACUANCBQU-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-5-azaspiro[23]hexane is a unique organic compound characterized by the presence of a trifluoromethyl group attached to a spirocyclic azaspirohexane structure The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the compound’s reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Trifluoromethyl)-5-azaspiro[2One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under controlled conditions.

Industrial Production Methods

Industrial production of 1-(Trifluoromethyl)-5-azaspiro[2.3]hexane may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters, including temperature, pressure, and solvent choice, plays a crucial role in achieving industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethyl)-5-azaspiro[2.3]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

1-(Trifluoromethyl)-5-azaspiro[2.3]hexane has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of fluorinated compounds with unique properties.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.

    Industry: The compound is utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)-5-azaspiro[2.3]hexane involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s lipophilicity, facilitating its absorption and distribution within biological systems . The electron-withdrawing nature of the trifluoromethyl group also influences the compound’s binding affinity to target proteins and enzymes, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Trifluoromethyl)-5-azaspiro[2.3]hexane stands out due to its unique combination of a spirocyclic structure and a trifluoromethyl group. This combination imparts distinct physicochemical properties, such as enhanced stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H8F3N

Molecular Weight

151.13 g/mol

IUPAC Name

2-(trifluoromethyl)-5-azaspiro[2.3]hexane

InChI

InChI=1S/C6H8F3N/c7-6(8,9)4-1-5(4)2-10-3-5/h4,10H,1-3H2

InChI Key

UNWWRACUANCBQU-UHFFFAOYSA-N

Canonical SMILES

C1C(C12CNC2)C(F)(F)F

Origin of Product

United States

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